
4-Fluor-4-phenylpiperidin
Übersicht
Beschreibung
4-Fluoro-4-phenylpiperidine is a chemical compound that is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-4-phenylpiperidine is represented by the linear formula C11H15ClFN . It has a molecular weight of 215.7 .Physical And Chemical Properties Analysis
4-Fluoro-4-phenylpiperidine hydrochloride has a molecular weight of 215.7 . The specific physical and chemical properties of 4-Fluoro-4-phenylpiperidine are not detailed in the search results.Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Piperidinderivate wurden auf verschiedene Weise als Antikrebsmittel eingesetzt . Sie zeigen eine Vielzahl von biologischen Aktivitäten und sind ein wichtiges Fundament bei der Herstellung von Medikamenten .
Antiviren-Anwendungen
Einige Piperidinderivate, wie Aloperin und Matrin, haben antivirale Eigenschaften gezeigt . Diese Verbindungen enthalten zwei fusionierte Piperidinringe und wurden zur Behandlung verschiedener Viruserkrankungen eingesetzt .
Antimalaria-Anwendungen
Piperidinderivate wurden auch zur Behandlung von Malaria eingesetzt . Ihre einzigartige chemische Struktur ermöglicht es ihnen, mit dem Malariaparasiten so zu interagieren, dass sein Wachstum gehemmt wird .
Antimikrobielle und Antimykotische Anwendungen
Piperidinderivate wurden als antimikrobielle und antimykotische Mittel eingesetzt . Sie können das Wachstum verschiedener Bakterientypen und Pilze hemmen, was sie zur Behandlung einer Vielzahl von Infektionen nützlich macht .
Antihypertensions-Anwendungen
Piperidinderivate wurden zur Behandlung von Bluthochdruck eingesetzt . Sie können helfen, den Blutdruck zu senken und das Risiko von Herzkrankheiten zu verringern .
Analgetische und entzündungshemmende Anwendungen
Piperidinderivate wurden als analgetische und entzündungshemmende Mittel eingesetzt . Sie können helfen, Schmerzen zu lindern und Entzündungen zu reduzieren, was sie zur Behandlung von Erkrankungen wie Arthritis nützlich macht .
Anti-Alzheimer-Anwendungen
Piperidinderivate wurden zur Behandlung der Alzheimer-Krankheit eingesetzt . Sie können helfen, das Fortschreiten der Krankheit zu verlangsamen und die kognitive Funktion zu verbessern .
Antipsychotische Anwendungen
Piperidinderivate wurden als Antipsychotika eingesetzt . Sie können helfen, die Symptome verschiedener psychiatrischer Störungen, einschließlich Schizophrenie, zu kontrollieren .
Safety and Hazards
Zukünftige Richtungen
Piperidines, including 4-Fluoro-4-phenylpiperidine, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the international control of precursors used in illicit fentanyl manufacture, including piperidine derivatives, is a significant step towards mitigating the opioid crisis .
Wirkmechanismus
Target of Action
4-Fluoro-4-phenylpiperidine is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
It is known that piperidine derivatives, such as 4-fluoro-4-phenylpiperidine, can interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
The molecular weight of 4-fluoro-4-phenylpiperidine hydrochloride is 2157 , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemische Analyse
Biochemical Properties
4-Fluoro-4-phenylpiperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds .
Cellular Effects
4-Fluoro-4-phenylpiperidine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-4-phenylpiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the modulation of various signaling pathways. Additionally, it can inhibit certain enzymes, leading to altered metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-4-phenylpiperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-4-phenylpiperidine remains stable under specific conditions, but its degradation products can have different biological activities .
Dosage Effects in Animal Models
The effects of 4-Fluoro-4-phenylpiperidine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of 4-Fluoro-4-phenylpiperidine have been associated with neurotoxicity and hepatotoxicity in animal studies .
Metabolic Pathways
4-Fluoro-4-phenylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Fluoro-4-phenylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Fluoro-4-phenylpiperidine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
Eigenschaften
IUPAC Name |
4-fluoro-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBGAMBDTXIHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

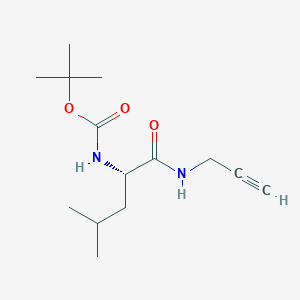
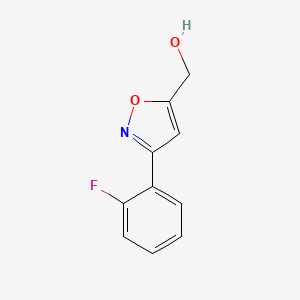
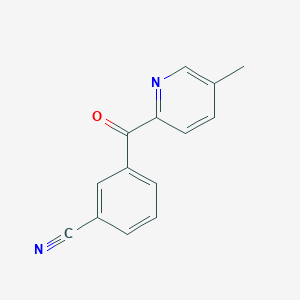


![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl]-](/img/structure/B1463315.png)
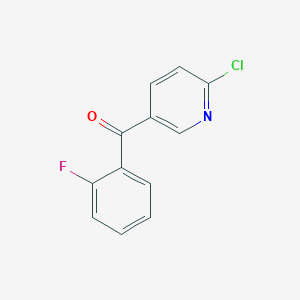
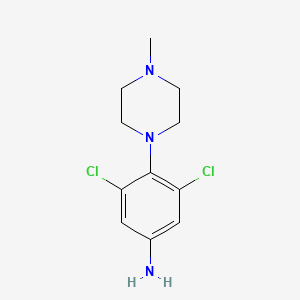
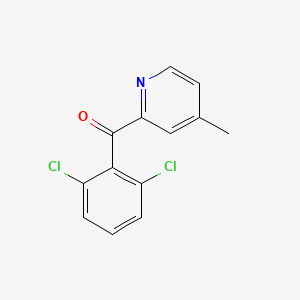


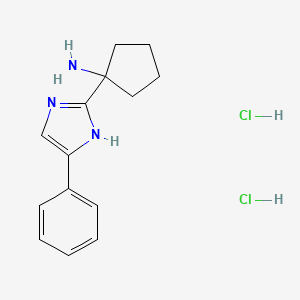
![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
